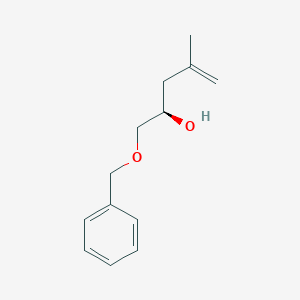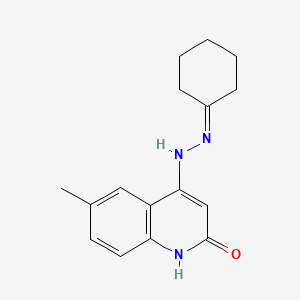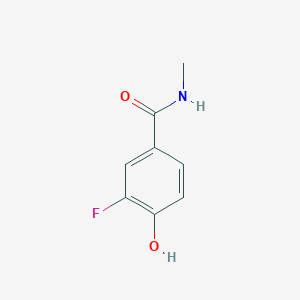![molecular formula C22H20ClNO3 B12597639 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide CAS No. 648923-27-7](/img/structure/B12597639.png)
5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a phenylpropoxy group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 5-Chloro-2-hydroxybenzoic acid: This can be achieved through the chlorination of salicylic acid.
Formation of 5-Chloro-2-hydroxybenzoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 3-(3-phenylpropoxy)aniline: The acyl chloride is reacted with 3-(3-phenylpropoxy)aniline in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The phenylpropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenylpropoxy group, resulting in different chemical properties and reactivity.
2-Hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide:
Uniqueness
5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide is unique due to the presence of both the chloro and phenylpropoxy groups, which impart specific chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
648923-27-7 |
|---|---|
Fórmula molecular |
C22H20ClNO3 |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c23-17-11-12-21(25)20(14-17)22(26)24-18-9-4-10-19(15-18)27-13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,25H,5,8,13H2,(H,24,26) |
Clave InChI |
MOZPPWSZWBEIFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)


![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)

![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)




![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)

